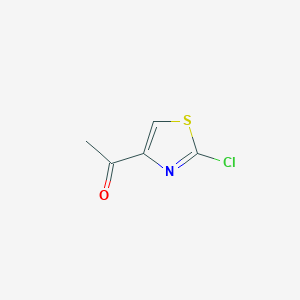

1-(2-Chlorothiazol-4-yl)ethanone

CAS No.: 222169-08-6

Cat. No.: VC5871269

Molecular Formula: C5H4ClNOS

Molecular Weight: 161.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 222169-08-6 |

|---|---|

| Molecular Formula | C5H4ClNOS |

| Molecular Weight | 161.6 |

| IUPAC Name | 1-(2-chloro-1,3-thiazol-4-yl)ethanone |

| Standard InChI | InChI=1S/C5H4ClNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 |

| Standard InChI Key | OVFBRHYGFKFHCW-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CSC(=N1)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(2-Chlorothiazol-4-yl)ethanone consists of a thiazole ring substituted with a chlorine atom at the 2-position and an ethanone group at the 4-position. The molecular formula is C₅H₄ClNOS, with a theoretical molecular weight of 161.61 g/mol . Key structural features include:

-

Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur.

-

Chlorine substituent: Enhances electrophilicity and influences reactivity in cross-coupling reactions.

-

Ethanone group: A ketone functional group that participates in nucleophilic additions and reductions.

Comparative Structural Data

The 4-yl isomer’s properties are expected to differ due to positional effects on electronic distribution and steric interactions. For instance, the chlorine atom at the 2-position in the 5-yl isomer stabilizes the ring via resonance, whereas its placement at the 4-position may alter reactivity patterns .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis is reported for the 4-yl isomer, the methodology for 1-(2-chlorothiazol-5-yl)ethanone provides a foundational framework :

Step 1: Friedel-Crafts Acylation

-

Reactants: 2-Chloro-N-methoxy-N-methylthiazole-5-carboxamide (157 g, 0.762 mol) and methyl magnesium chloride (3 M in THF).

-

Conditions: Anhydrous THF at -10°C under nitrogen, followed by warming to room temperature.

Step 2: Quenching and Isolation

-

The reaction is quenched with saturated ammonium chloride, extracted with methyl tert-butyl ether (MTBE), and dried over sodium sulfate.

Physicochemical Characterization

Spectroscopic Data

For the 5-yl analog, key spectral signatures include:

-

¹H NMR:

-

Mass Spectrometry:

The 4-yl isomer’s NMR would likely show distinct ring proton shifts due to altered electronic environments.

Thermal Stability

The 5-yl derivative exhibits a boiling point of 273.1±32.0°C and a flash point of 119.0±25.1°C . The 4-yl isomer’s thermal profile may vary slightly due to differences in molecular symmetry and dipole interactions.

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Achieving precise substitution at the 4-position requires advanced directing groups or catalysts.

-

Purification: Isomeric byproducts necessitate high-resolution chromatographic techniques.

Research Priorities

-

Crystallography: X-ray diffraction studies to resolve the 4-yl isomer’s three-dimensional structure.

-

QSAR Modeling: Correlating substituent positions with bioactivity to optimize drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume